![molecular formula C9H11ClN2O2 B2682920 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride CAS No. 2470440-18-5](/img/structure/B2682920.png)

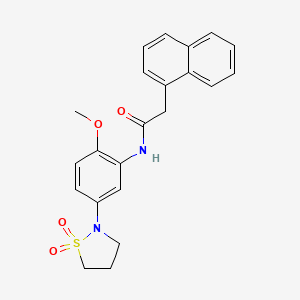

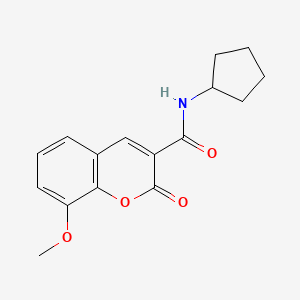

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring . In the context of drug discovery, pyrrolopyridines have been found to exhibit potent activities against various targets .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves cascade reactions . For instance, 1,2-Dihydropyridine-5,6-dicarboxylates were efficiently constructed through a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid under mild conditions .

Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of a pyrrole ring fused to a pyridine ring . The exact structure can be found in chemical databases such as PubChem and ChemSpider .

Chemical Reactions Analysis

Pyrrolopyridine derivatives have been found to exhibit potent activities against various targets . For instance, they have been reported to inhibit human neutrophil elastase , a potent protease that plays an important physiological role in many processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be found in chemical databases such as PubChem . For instance, it has a molecular weight of 192.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Antileishmanial Activity

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride: and its derivatives have been investigated for their antileishmanial efficacy against visceral leishmaniasis (VL) . Among these compounds, one derivative (compound 5m) exhibited promising in vitro antileishmanial activity. It demonstrated an anti-amastigote IC50 of 8.36 μM and showed stability in simulated gastric and intestinal fluids. In vivo studies in infected mice revealed significant inhibition of parasite burden in the liver and spleen .

Blood Glucose Regulation

Compounds derived from this pyrrolo[2,3-b]pyridine scaffold have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, including type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cytotoxicity Against Cancer Cells

Certain derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds 4a–k were tested against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines . Further studies are needed to explore their potential as anticancer agents.

1H-Pyrazolo[3,4-b]pyridines Synthesis

The use of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials can lead to the synthesis of 3-methyl (R3 = Me) and 3-unsubstituted (R3 = H) 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines . These compounds may have diverse applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of pyrrolopyridine derivatives often involves the inhibition of specific enzymes or signaling pathways. For instance, one study found that a pyrrolopyridine derivative could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Future Directions

Pyrrolopyridine derivatives have shown promise in various areas of drug discovery due to their potent activities against various targets . Therefore, future research may focus on further exploring the therapeutic potential of these compounds and optimizing their properties for better efficacy and safety.

properties

IUPAC Name |

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7;/h2-3H,4-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHHVWYLZIYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(CCN2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)